molecular formula C22H19ClN2O3 B4587915 2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

Cat. No.: B4587915
M. Wt: 394.8 g/mol
InChI Key: ZQVBTDPWQYFWNS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide is a useful research compound. Its molecular formula is C22H19ClN2O3 and its molecular weight is 394.8 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 394.1084202 g/mol and the complexity rating of the compound is 502. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

This compound and its derivatives have been synthesized for multiple purposes, including the development of new chemical entities with potential applications in pharmacology and agriculture. For example, novel phenoxyacetamide derivatives were synthesized as potential insecticidal agents against the cotton leafworm, Spodoptera littoralis, showcasing the utility of such compounds in developing agricultural chemicals (Rashid et al., 2021). Another study focused on the synthesis of 4-Choloro-2-hydroxyacetophenone from a related precursor, indicating the importance of these compounds in synthetic organic chemistry (Teng Da-wei, 2011).

Anticancer, Anti-Inflammatory, and Analgesic Activities

Research has explored the pharmacological potential of phenoxyacetamide derivatives. One study developed new chemical entities as potential anticancer, anti-inflammatory, and analgesic agents, emphasizing the therapeutic potential of these compounds (Rani et al., 2014). This indicates the compound's relevance in developing new drugs with multiple therapeutic effects.

Chemoselective Acetylation

The chemoselective acetylation of related compounds has been studied for the synthesis of intermediates useful in the production of antimalarial drugs. This highlights the compound's significance in contributing to global health initiatives, particularly in the synthesis of medication for treating malaria (Magadum & Yadav, 2018).

Antimicrobial Activity

Derivatives of 2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide have been synthesized and tested for antimicrobial activity, offering insights into developing new antimicrobial agents. This is critical for addressing the growing concern of antibiotic resistance (Mistry et al., 2009).

Analytical Applications

The compound's derivatives have been used to develop analytical methods for detecting impurities in pharmaceutical products, demonstrating its importance in ensuring drug safety and compliance with regulatory standards (Damjanoska et al., 2020).

Properties

IUPAC Name

2-(4-chlorophenyl)-N-[3-[(2-phenoxyacetyl)amino]phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19ClN2O3/c23-17-11-9-16(10-12-17)13-21(26)24-18-5-4-6-19(14-18)25-22(27)15-28-20-7-2-1-3-8-20/h1-12,14H,13,15H2,(H,24,26)(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQVBTDPWQYFWNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)OCC(=O)NC2=CC=CC(=C2)NC(=O)CC3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 3
Reactant of Route 3
Reactant of Route 3
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 4
Reactant of Route 4
Reactant of Route 4
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-chlorophenyl)-N-{3-[(phenoxyacetyl)amino]phenyl}acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.